2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole chemical structure and properties
2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole chemical structure and properties
An In-Depth Technical Guide to 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: Structure, Properties, and Therapeutic Potential
Introduction
The pyrrolo[1,2-a]imidazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique three-dimensional structure and electronic properties make it an attractive framework for designing novel therapeutic agents. This guide provides a comprehensive technical overview of a key derivative, 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, physicochemical properties, synthesis methodologies, and burgeoning applications in modern pharmacology.
The fusion of a pyrrolidine ring with an imidazole ring creates a rigid bicyclic system that can be strategically functionalized to interact with various biological targets. The addition of a phenyl group at the 2-position significantly influences the molecule's steric and electronic profile, often enhancing its binding affinity and selectivity for specific proteins. This particular derivative has emerged as a promising candidate in several therapeutic areas, most notably as a potent inhibitor in cancer research.
PART 1: Chemical Structure and Physicochemical Properties
A thorough understanding of a molecule's structure and properties is fundamental to its application in research and development. This section details the structural and chemical identity of 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.
Molecular Structure and Identifiers
The core of the molecule is a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole system, which consists of a five-membered imidazole ring fused with a five-membered pyrrolidine ring. A phenyl substituent is attached at the C2 position of the imidazole ring.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | PubChem[1] |
| CAS Number | 107392-72-3 | PubChem[1] |
| Molecular Formula | C12H12N2 | PubChem[1] |
| Canonical SMILES | C1CC2=NC(=CN2C1)C3=CC=CC=C3 | PubChem[1] |
| InChIKey | PPYLPCSLYXBQRM-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its development as a drug, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The data presented below are primarily computed properties, which serve as a valuable baseline for experimental design.
Table 2: Computed Physicochemical Properties
| Property | Value | Unit | Source |
| Molecular Weight | 184.24 | g/mol | PubChem[1] |
| Exact Mass | 184.100048391 | Da | PubChem[1] |
| XLogP3 | 2.4 | PubChem | |
| Hydrogen Bond Donor Count | 0 | PubChem[1] | |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] | |
| Rotatable Bond Count | 1 | PubChem[1] | |
| Topological Polar Surface Area | 17.8 | Ų | PubChem[1] |
| Heavy Atom Count | 14 | PubChem[1] |
The parent scaffold, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, is described as a pale-yellow to yellow-brown solid or semi-solid. The introduction of the phenyl group is expected to increase the melting point and decrease aqueous solubility due to increased molecular weight and hydrophobicity.
PART 2: Synthesis and Characterization
The synthesis of pyrrolo[1,2-a]imidazole derivatives can be achieved through various synthetic strategies. Multicomponent reactions and cyclization reactions are common approaches that offer efficiency and atom economy.[2][3]
Representative Synthesis Protocol
A prevalent method for synthesizing the pyrrolo[1,2-a]imidazole core involves the condensation of a diamine with a suitable carbonyl compound, followed by cyclization. One established route involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride.[4] An alternative approach is the reaction of imidazolium salts with electron-deficient acetylenes.[5]
Below is a generalized, conceptual protocol for the synthesis of a 2-aryl substituted pyrroloimidazole, which can be adapted for the specific synthesis of the 2-phenyl derivative.
Step-by-Step Conceptual Workflow:
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Imidazolium Salt Formation: React 1-(2-aminoethyl)imidazole with a suitable phenacyl bromide in an appropriate solvent like acetone at room temperature. This step forms the key imidazolium salt intermediate.
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Ylide Generation: Treat the imidazolium salt with a base (e.g., potassium carbonate) to generate the corresponding N-ylide in situ. The choice of base is critical; a non-nucleophilic organic base is often preferred to avoid side reactions.
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Cycloaddition Reaction: The in situ generated ylide undergoes an intramolecular cycloaddition reaction. This step is typically the ring-forming step that yields the fused pyrrolo[1,2-a]imidazole scaffold.
-
Aromatization/Dehydrogenation: Depending on the exact precursors and reaction conditions, a final dehydrogenation or aromatization step may be required to yield the final product. This can sometimes be achieved by the choice of solvent or by adding a mild oxidizing agent.
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Purification: The crude product is purified using standard laboratory techniques, such as column chromatography on silica gel, to yield the pure 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.
Spectroscopic Characterization
Table 3: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Protons (Phenyl): Multiplets in the range of δ 7.0-8.0 ppm. - Imidazole Proton: A singlet around δ 7.0-7.5 ppm. - Pyrrolidine Protons (CH₂): Multiplets in the aliphatic region, typically δ 2.5-4.5 ppm.[7][8] |
| ¹³C NMR | - Aromatic Carbons (Phenyl): Peaks in the range of δ 120-140 ppm. - Imidazole Carbons: Peaks typically between δ 110-150 ppm. - Pyrrolidine Carbons (CH₂): Peaks in the aliphatic region, δ 20-50 ppm.[6][7] |
| Mass Spec (MS) | [M+H]⁺: Expected at m/z 185.1073, corresponding to the molecular formula C₁₂H₁₃N₂⁺. |
| IR Spectroscopy | - C=N Stretch: Around 1600 cm⁻¹. - C-H Aromatic Stretch: Above 3000 cm⁻¹. - C-H Aliphatic Stretch: Below 3000 cm⁻¹. |
PART 3: Applications in Drug Discovery and Research
The pyrrolo[1,2-a]imidazole scaffold is of significant interest due to its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][9][10] The 2-phenyl substituted derivatives, in particular, have been identified as promising leads in oncology.
Inhibition of WDR5-Myc Interaction
A significant application of 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles is in the field of epigenetics, specifically as inhibitors of the WDR5 protein.[11] WDR5 (WD repeat-containing protein 5) is a critical component of the MLL/SET1 histone methyltransferase complexes. It plays a crucial role in the recruitment of these complexes to chromatin. Furthermore, WDR5 has a well-defined "WIN" site that serves as a binding pocket for various proteins, including the oncoprotein c-Myc.
The interaction between WDR5 and c-Myc is vital for the recruitment of c-Myc to its target gene promoters, leading to the transcription of genes involved in cell proliferation and growth. Dysregulation of c-Myc is a hallmark of many human cancers. Therefore, inhibiting the WDR5-c-Myc interaction presents a compelling therapeutic strategy to downregulate Myc-driven oncogenesis.
Fragment-based screening and subsequent structure-based design have led to the discovery of potent 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles that bind to the WDR5 WIN site with high affinity (dissociation constants < 10 nM).[11] These compounds effectively disrupt the WDR5-c-Myc interaction, leading to anti-proliferative effects in cancer cell lines, such as those for Acute Myeloid Leukemia (AML).[11]
Antimicrobial and Other Activities
Derivatives of the pyrrolo[1,2-a]imidazole scaffold have also demonstrated significant antimicrobial properties. Studies on various substituted analogs have reported antibacterial and antifungal activity.[3][7] For example, certain quaternary salts of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole showed activity against Staphylococcus aureus, Escherichia coli, and Cryptococcus neoformans.[7][12] The specific antimicrobial potential of the 2-phenyl derivative warrants further investigation but is supported by the general bioactivity of this chemical class.
Conclusion and Future Perspectives
2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound with a well-defined structure and promising therapeutic potential. Its rigid, fused-ring system provides a stable scaffold for derivatization, while the 2-phenyl group contributes to its high-affinity binding to biological targets. The development of this compound as a potent inhibitor of the WDR5-Myc interaction highlights its potential as a lead for novel anticancer therapies.
Future research should focus on several key areas:
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Experimental Validation: Obtaining experimental data for the physicochemical properties to validate computed predictions.
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Pharmacokinetic Profiling: Conducting in-depth ADME studies to assess the drug-like properties of this compound and its analogs.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to optimize potency, selectivity, and pharmacokinetic profiles.
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Exploration of Other Therapeutic Areas: Investigating the potential of this scaffold against other targets, given the broad biological activity of pyrrolo[1,2-a]imidazoles.
References
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- El-Malah, A. A., et al. (2021). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Journal of Genetic Engineering and Biotechnology, 19(1), 1-22.
- Barani, K. K., et al. (2025). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. Combinatorial Chemistry & High Throughput Screening, 28(10), 1737-1745.
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- Morales-Collazo, O., et al. (2020). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole.
- Jeon, K. O., et al. (2021). Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry, 64(15), 11466-11486.
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ResearchGate. (2026). A Pyrrole Formation During the Synthesis of Novel Pyrrolo[1,2‐a]Imidazole via Cycloaddition Reaction of Imidazolium Salts With Electron Deficient Acetylenes. Retrieved from [Link]
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ResearchGate. (n.d.). A The synthesis of new benzo [d] imidazole pyrrolo [1,2-a] pyrazine.... Retrieved from [Link]
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PubChem. (n.d.). 6,7-dihydro-5H-pyrrolo(1,2-a)imidazole. National Center for Biotechnology Information. Retrieved from [Link]
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Bentham Science. (2024). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]
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ResearchGate. (2020). (PDF) 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. Retrieved from [Link]
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ResearchGate. (2025). I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. Retrieved from [Link]
- Semantic Scholar. (2021). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Retrieved from [No valid URL provided in search result]
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Pharmatutor. (n.d.). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Retrieved from [Link]
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